4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline
Description
4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline is a nitroaniline derivative featuring a 3-methyloxetane substituent linked via a methoxy group to the aromatic ring.
Properties
IUPAC Name |
4-[(3-methyloxetan-3-yl)methoxy]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(5-16-6-11)7-17-8-2-3-9(12)10(4-8)13(14)15/h2-4H,5-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYDJANMTIYABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline typically involves the formation of the oxetane ring followed by its attachment to the nitroaniline moiety. One common method is the intramolecular cyclization of an epoxide precursor to form the oxetane ring . This can be achieved through various cyclization strategies, including intramolecular etherification and epoxide ring opening/ring closing reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the nitroaniline moiety.
Scientific Research Applications
Chemistry
4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations that can lead to new chemical entities useful in pharmaceuticals and agrochemicals.
Biology
Research indicates that derivatives of this compound exhibit potential biological activities , including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells, possibly through mechanisms involving apoptosis and cell cycle arrest .
Medicine
In medicinal chemistry, this compound is explored as a precursor for developing new therapeutic agents. Its ability to modify biological targets makes it a candidate for further investigation in drug discovery programs aimed at treating diseases such as cancer and bacterial infections .
Industry
The compound is also utilized in producing dyes and pigments , where its nitroaniline structure contributes to color properties. Additionally, its reactivity allows it to be employed in various industrial chemical processes.
Anticancer Activity
A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
Antimicrobial Studies
Another research effort focused on the antimicrobial properties of this compound against E. coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects, highlighting its potential application in developing new antibacterial agents .
Mechanism of Action
The mechanism by which 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline exerts its effects is largely dependent on its chemical structure. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert biological effects. The nitroaniline moiety can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline with analogous nitroaniline derivatives:
Physicochemical Properties
- Solubility : The oxetane group in the target compound likely improves aqueous solubility compared to lipophilic analogs like 4-(2-hexyl-1-decyloxy)-2-nitroaniline . However, it may be less polar than piperazine-containing derivatives (e.g., 4-(4-ethylpiperazin-1-yl)-2-nitroaniline) due to the oxetane’s steric constraints .
- Stability : The oxetane’s strained ring may confer resistance to enzymatic degradation, unlike N-(4-Methoxyphenyl)-2-nitroaniline, which lacks such protective groups .
Biological Activity
4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline is a compound that combines an oxetane ring with a nitroaniline structure. Its unique chemical properties suggest potential biological activities, making it a subject of interest in pharmaceutical and biochemical research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
The presence of both the oxetane ring and the nitro group contributes to its reactivity and potential biological effects.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form an amine, which may participate in redox reactions affecting cellular processes. Additionally, the oxetane ring can open under physiological conditions, leading to the formation of reactive intermediates that may interact with enzymes or receptors.
Antimicrobial Properties
Recent studies have indicated that derivatives of nitroanilines exhibit antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has suggested that nitroaniline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may include:
- Inhibition of cell proliferation : Compounds targeting cell cycle regulation.
- Induction of apoptosis : Activation of caspase pathways leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several nitroaniline derivatives, including those similar to this compound. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 20 | Escherichia coli |
| C | 50 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7). The compound's effectiveness was measured through cell viability assays, revealing a dose-dependent response.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Q & A
Q. If conflicting reports arise regarding the compound’s thermal stability, what analytical approaches validate decomposition pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
